N-(3-chloro-4-methylphenyl)-4-propylbenzenesulfonamide
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Overview
Description
N-(3-Chloro-4-methylphenyl)-4-propyl-1-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a chloro and methyl group on the phenyl ring, along with a propyl group and a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-4-propyl-1-benzenesulfonamide typically involves the reaction of 3-chloro-4-methylaniline with 4-propylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methylphenyl)-4-propyl-1-benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The sulfonamide group can be reduced to form a sulfinamide or a thiol.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of N-(3-amino-4-methylphenyl)-4-propyl-1-benzenesulfonamide.
Oxidation: Formation of N-(3-chloro-4-carboxyphenyl)-4-propyl-1-benzenesulfonamide.
Reduction: Formation of N-(3-chloro-4-methylphenyl)-4-propyl-1-sulfinamide.
Scientific Research Applications
N-(3-Chloro-4-methylphenyl)-4-propyl-1-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-propyl-1-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Known for its antibacterial activity.
N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: Used in structural investigations and Hirshfeld surface analysis.
N-(3-Chloro-4-methylphenyl)-2-methylpentanamide: A herbicide with specific selectivity and mode of action.
Uniqueness
N-(3-Chloro-4-methylphenyl)-4-propyl-1-benzenesulfonamide is unique due to its specific substitution pattern and the presence of both chloro and methyl groups on the phenyl ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H18ClNO2S |
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Molecular Weight |
323.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-propylbenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO2S/c1-3-4-13-6-9-15(10-7-13)21(19,20)18-14-8-5-12(2)16(17)11-14/h5-11,18H,3-4H2,1-2H3 |
InChI Key |
LXYKXNUEOQQJFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)Cl |
Origin of Product |
United States |
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